

Physical and chemical properties of 4-Ethynyl-2-methylpyridine

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Compound of Interest

Compound Name: 4-Ethynyl-2-methylpyridine

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An In-depth Technical Guide: Physical and Chemical Properties of 4-Ethynyl-2-methylpyridine

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Executive Summary

4-Ethynyl-2-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyridine core, a reactive terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-proven insights into its synthetic utility, including a detailed protocol for its preparation via Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its effective and safe application in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: A Versatile Heterocyclic Intermediate

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals that span a wide range of therapeutic areas.[1] **4-Ethynyl-2-methylpyridine** emerges as a particularly valuable derivative, integrating three key functional motifs. The pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the

methyl group at the 2-position modulates reactivity and provides a potential point for further functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for modern synthetic transformations.

The significance of this compound is highlighted by its incorporation into potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[2] These antagonists are critical research tools and potential therapeutics for central nervous system (CNS) disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne makes **4-ethynyl-2-methylpyridine** an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its use in bioconjugation, polymer science, and the development of functional materials.[3] This guide serves to consolidate the known and predicted properties of this molecule to facilitate its application in these cutting-edge fields.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of sound scientific work. The structural and identifying information for **4-Ethynyl-2-methylpyridine** is summarized below.

Identifier	Value	Source
IUPAC Name	4-ethynyl-2-methylpyridine	N/A
CAS Number	30413-56-0	[4][5][6]
Molecular Formula	C ₈ H ₇ N	[3][5][7]
Molecular Weight	117.15 g/mol	[3]
Canonical SMILES	<chem>CC1=NC=CC(C#C)=C1</chem>	[5][7]
InChI Key	IBKIVAAQROPWIF- UHFFFAOYSA-N	[7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

Property	Value / Description	Rationale and References
Appearance	Expected to be a liquid or low-melting solid at room temperature.	Based on analogous compounds like 2-ethynylpyridine (liquid) and 2-methylpyridine (liquid).[8]
Boiling Point	Data not available.	N/A
Melting Point	Data not available.	N/A
Solubility	Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF, DMSO). Limited solubility in non-polar solvents like hexanes.	The pyridine ring provides polarity, while the hydrocarbon portions (methyl, ethynyl) enhance organosolubility. 2-Amino-4-methylpyridine is noted to be soluble in water and alcohols.
pKa (of conjugate acid)	Estimated: ~5.5 - 5.8	The pKa of the conjugate acid of 2-methylpyridine is ~5.96.[8][9][10] The ethynyl group at the 4-position is weakly electron-withdrawing, which is expected to slightly reduce the basicity of the pyridine nitrogen compared to the parent picoline.
logP (predicted)	1.5	[7][11] This value suggests moderate lipophilicity, a common feature in drug candidates.

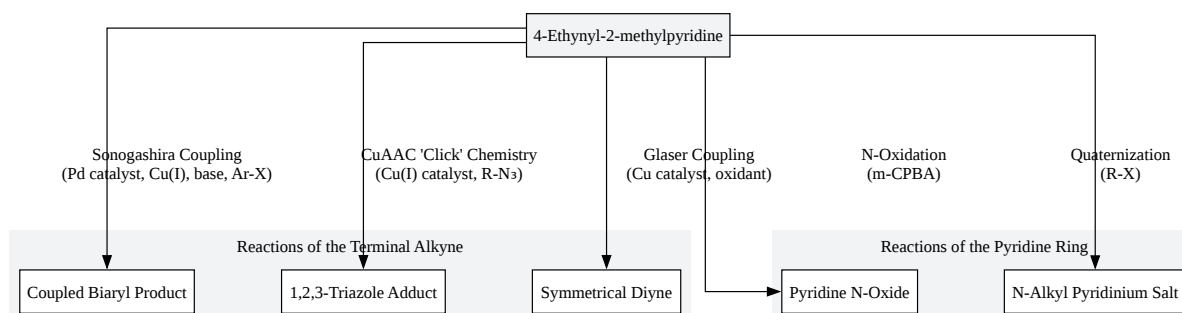
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While published spectra for this specific compound are not readily available, its characteristic features can be reliably predicted based on fundamental principles.[12]

Technique	Expected Features
^1H NMR	δ ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent to N). δ ~7.1-7.3 ppm (m, 2H): Protons at C3 and C5. δ ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-C \equiv C-H). δ ~2.5 ppm (s, 3H): Methyl protons (-CH ₃).
^{13}C NMR	δ ~158-160 ppm: C2 (attached to methyl). δ ~148-150 ppm: C6. δ ~120-125 ppm: Aromatic CH carbons (C3, C5). δ ~130-135 ppm: C4 (attached to alkyne). δ ~83 ppm: Quaternary alkyne carbon (-C \equiv C-H). δ ~78 ppm: Terminal alkyne carbon (-C \equiv C-H). δ ~24 ppm: Methyl carbon (-CH ₃).
Infrared (IR)	~3300 cm ⁻¹ (strong, sharp): \equiv C-H stretch. ~3050 cm ⁻¹ (weak): Aromatic C-H stretch. ~2950 cm ⁻¹ (weak): Aliphatic C-H stretch. ~2110 cm ⁻¹ (weak, sharp): C \equiv C stretch. ~1600, 1480 cm ⁻¹ (medium): Pyridine ring C=C and C=N stretching vibrations.
Mass Spec. (EI)	m/z 117 (M ⁺): Molecular ion peak. m/z 116: [M-H] ⁺ , loss of the acetylenic proton. m/z 91: [M-C ₂ H ₂] ⁺ , loss of acetylene.

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-ethynyl-2-methylpyridine** lies in the distinct reactivity of its functional groups. The terminal alkyne is, by far, the most versatile handle for derivatization.



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Caption: Key reaction pathways for **4-Ethynyl-2-methylpyridine**.

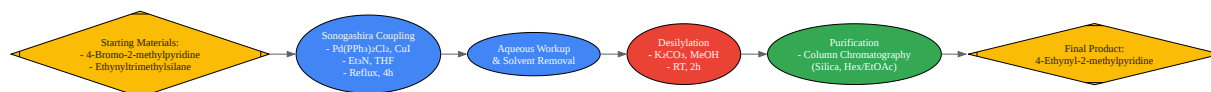
- **Sonogashira Coupling:** As a terminal alkyne, the compound readily participates in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for creating C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems often found in pharmaceuticals and organic electronics.^[13]
- **Click Chemistry (CuAAC):** The ethynyl group is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a premier choice for bioconjugation, drug discovery, and materials science applications.
- **Other Alkyne Reactions:** It can also undergo other classical alkyne transformations, including Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl ketone.
- **Pyridine Ring Reactivity:** The lone pair on the pyridine nitrogen is basic and nucleophilic. It can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl

halides to form quaternary pyridinium salts. These transformations alter the electronic properties of the ring and can be used to tune the compound's characteristics.

Synthesis and Purification Protocol

A reliable synthesis is crucial for utilizing any building block. The most direct and common approach to synthesizing **4-ethynyl-2-methylpyridine** is through a Sonogashira coupling of a suitable halopyridine precursor, followed by deprotection.

Workflow: Synthesis of **4-Ethynyl-2-methylpyridine**



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Caption: Synthetic workflow for **4-Ethynyl-2-methylpyridine**.

Step-by-Step Methodology:

- **Reaction Setup:** To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
- **Solvent and Reagent Addition:** Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.
- **Alkyne Addition:** Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring solution.
- **Coupling Reaction:** Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-methylpyridine is consumed.

- **Workup:** Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH_4Cl solution, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The result is the crude TMS-protected intermediate.
- **Deprotection:** Dissolve the crude intermediate in methanol. Add potassium carbonate (K_2CO_3 , 1.5 eq) and stir the mixture at room temperature for 2-3 hours.
- **Final Isolation:** Once the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.
- **Purification:** Combine the organic extracts, dry over Na_2SO_4 , and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-ethynyl-2-methylpyridine**.
- **Characterization:** Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted profiles in Section 4.0.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining compound integrity. While a specific safety data sheet (SDS) for **4-ethynyl-2-methylpyridine** is not widely available, data from analogous compounds can guide safe practices.

- **Hazard Profile (Inferred):** Likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.^{[14][15][16]} Pyridine derivatives often have a strong, unpleasant odor.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.^{[14][15]}
- **Handling:** Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools, as pyridine derivatives can be flammable.^[16]

- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[5][14]
Recommended storage temperature is 2-8°C.[5]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

4-Ethynyl-2-methylpyridine stands out as a high-value synthetic intermediate with significant potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By understanding its fundamental physicochemical properties, spectroscopic signatures, and reactivity, researchers can confidently and effectively incorporate this building block into complex synthetic campaigns, accelerating the development of novel molecules with tailored functions.

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